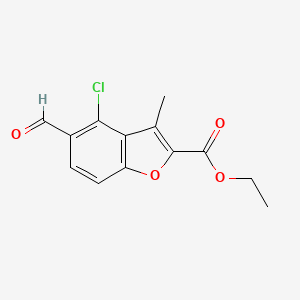

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTZYOYJELTQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201649 | |

| Record name | Ethyl 4-chloro-5-formyl-3-methyl-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-77-0 | |

| Record name | Ethyl 4-chloro-5-formyl-3-methyl-2-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137987-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-5-formyl-3-methyl-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions involving chlorination, formylation, and esterification.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Ethyl 4-chloro-5-carboxy-3-methyl-1-benzofuran-2-carboxylate.

Reduction: Ethyl 4-chloro-5-hydroxymethyl-3-methyl-1-benzofuran-2-carboxylate.

Substitution: Ethyl 4-substituted-5-formyl-3-methyl-1-benzofuran-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate has garnered attention as a lead compound for the development of new pharmaceutical agents. Its benzofuran scaffold is particularly appealing for designing drugs targeting various diseases.

Key Properties

- Anti-inflammatory Activity : The compound exhibits dose-dependent inhibition of inflammation, making it a candidate for treating inflammatory conditions. In vitro studies have shown significant inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Preclinical studies indicate that it may alleviate pain through modulation of pain pathways, suggesting its potential as an analgesic agent.

- Anticancer Potential : Preliminary investigations suggest that this compound can inhibit the growth of certain cancer cell lines, though further research is necessary to elucidate its mechanisms of action.

Biological Assays and Characterization

To assess the biological activities of ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate, researchers employ various assays:

In Vitro Assays

- Cell-based Assays : These include cytotoxicity assays against cancer cell lines and anti-inflammatory assays to measure the compound's efficacy in reducing inflammation markers.

In Vivo Studies

- Animal models are used to evaluate the compound's effects on pain and inflammation, providing insights into its therapeutic potential.

Structural Characterization Techniques

- Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the compound's structure and purity.

Synthesis of Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate

The synthesis involves several organic chemistry techniques, typically including:

- Formation of the Benzofuran Ring : This step often utilizes cyclization reactions involving suitable precursors.

- Functional Group Modifications : The introduction of the chloro and formyl groups is achieved through electrophilic substitution reactions.

- Final Esterification : The carboxylic acid is converted to its ethyl ester form using standard esterification methods.

Case Studies and Research Findings

Several studies highlight the efficacy of ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate:

Anti-inflammatory Research

A study reported that this compound significantly reduced inflammation in animal models by inhibiting leukotriene biosynthesis, which is crucial in inflammatory responses .

Anticancer Studies

Research has shown that ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent . However, further studies are needed to determine its full therapeutic profile.

Wirkmechanismus

The mechanism of action of Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

Halogen Substituents (Cl vs. Br vs. F):

- The 4-Cl group in the target compound offers moderate electron withdrawal compared to 4-Br (stronger polarizability) and 5-F (smaller size, higher electronegativity). Bromine’s larger atomic radius may enhance halogen bonding in crystal lattices , while fluorine improves metabolic stability in bioactive analogs .

- The absence of halogens in Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate reduces electronic complexity but limits halogen-specific interactions .

Functional Group Reactivity:

- The 5-formyl group in the target compound enables nucleophilic additions (e.g., Schiff base formation), unlike the 5-acetyloxy group in C₁₄H₁₄O₅, which is prone to hydrolysis .

- The 2-carboxylate ester in the target compound provides lipophilicity, whereas the 2-acetic acid group in C₁₂H₁₁FO₂S facilitates hydrogen-bonded dimerization, critical for crystallinity .

Physicochemical Properties

- Solubility and Crystallinity:

- The target compound’s formyl and ester groups likely promote intermolecular hydrogen bonds, enhancing crystallinity. In contrast, the methylsulfanyl group in C₁₂H₁₁FO₂S contributes to hydrophobic interactions .

- Higher molecular weight analogs (e.g., C₂₁H₁₇BrO₆) may exhibit reduced solubility in polar solvents due to increased lipophilicity .

Biologische Aktivität

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate has the molecular formula and a molecular weight of approximately 268.69 g/mol. The structure features a benzofuran ring substituted with a chloro group, a formyl group, and an ethyl ester, which are critical for its biological activity.

Biological Activity Overview

Benzofuran derivatives, including ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate, are known for their antimicrobial , anticancer , and anti-inflammatory properties. Recent studies have highlighted various aspects of their biological activity:

-

Antimicrobial Activity :

- Benzofuran compounds exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli .

- Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate specifically has been noted for its potential against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.

-

Anticancer Activity :

- Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds similar to ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, providing a promising avenue for drug development in oncology.

-

Anti-inflammatory Effects :

- Inhibition of the 5-lipoxygenase enzyme system has been reported with certain benzofuran derivatives, which could alleviate conditions associated with inflammation such as asthma and allergic reactions . This suggests that ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate may also possess anti-inflammatory properties.

Case Study 1: Antibacterial Efficacy

A study evaluated various benzofuran derivatives for their antibacterial properties. Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate was tested against multiple bacterial strains, showing promising results with an MIC value of 0.0195 mg/mL against E. coli, comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on human ovarian cancer cell lines revealed that similar benzofuran derivatives exhibited significant anticancer activity with IC50 values ranging from 10 µM to 12 µM . These findings suggest that ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate could be further investigated for its potential as an anticancer agent.

Research Findings Summary

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions starting from a benzofuran core. Key steps include:

- Benzofuran scaffold formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .

- Functional group introduction : Chlorination at position 4 (via electrophilic substitution) and formylation at position 5 (using Vilsmeier-Haack or Duff reactions). Methylation at position 3 is achieved using methyl iodide or dimethyl sulfate .

- Esterification : Ethyl esterification at position 2 using ethanol and acid catalysts (e.g., H₂SO₄) . Optimization involves solvent selection (e.g., THF for anhydrous conditions), temperature control (e.g., reflux for cyclization), and purification via column chromatography .

Q. How is the structural characterization of this compound performed?

- Spectroscopy :

- ¹H/¹³C NMR : Assignments of substituents (e.g., formyl proton at δ ~9.8 ppm, methyl group at δ ~2.3 ppm) .

- IR : Peaks for carbonyl (C=O, ~1700 cm⁻¹) and formyl (CHO, ~2800 cm⁻¹) groups .

Advanced Research Questions

Q. How do the substituents (4-Cl, 5-CHO, 3-CH₃) influence reactivity and pharmacological activity?

- 4-Cl : Enhances electrophilic substitution resistance but increases lipophilicity, potentially improving membrane permeability in biological assays .

- 5-CHO : Acts as a reactive site for nucleophilic additions (e.g., hydrazone formation for Schiff base derivatives) and may modulate enzyme inhibition via hydrogen bonding .

- 3-CH₃ : Steric effects may hinder rotational freedom, impacting binding to hydrophobic enzyme pockets . Computational studies (e.g., molecular docking) predict interactions with targets like cyclooxygenase-2 or antimicrobial enzymes .

Q. What computational strategies predict the compound’s bioactivity and stability?

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The formyl group’s electron-withdrawing nature lowers LUMO, favoring nucleophilic attacks .

- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets. For example, chloro and formyl groups may interact with ATP-binding pockets in kinases .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with observed antimicrobial or antitumor activity .

Experimental Design & Data Contradiction Analysis

Q. How can discrepancies in reaction yields during synthesis be resolved?

- Controlled variables : Ensure consistent solvent purity (e.g., anhydrous THF), catalyst concentration (e.g., H₂SO₄ at 0.1–1.0 eq.), and reaction time (monitored via TLC).

- Contradiction example : If formylation at position 5 yields <50% in some studies, optimize Vilsmeier reagent (POCl₃/DMF ratio) or use microwave-assisted synthesis to accelerate kinetics .

- Validation : Cross-check intermediates via LC-MS and compare with literature melting points .

Q. How to address conflicting spectroscopic data for structural confirmation?

- NMR conflicts : If methyl proton integration varies, verify sample purity (HPLC) or solvent effects (DMSO vs. CDCl₃).

- X-ray vs. DFT geometry : Discrepancies in bond angles may arise from crystal packing forces. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Methodological Optimization

Q. What strategies enable regioselective modification at the formyl group?

- Protection/deprotection : Convert the formyl to a stable acetal before chlorination/methylation, then regenerate it under mild acidic conditions .

- Nucleophilic additions : Use hydrazine to form hydrazones, enabling conjugation with fluorescent tags or bioactive moieties .

Q. How to resolve low crystallinity in X-ray diffraction studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.